molecular formula C11H8F6O2 B14043131 1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one

1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14043131
M. Wt: 286.17 g/mol
InChI Key: DASZMKKURLWCMS-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by two electron-withdrawing substituents: a trifluoromethoxy (-OCF₃) group at the para position and a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring.

Properties

Molecular Formula

C11H8F6O2

Molecular Weight

286.17 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6O2/c1-6(18)4-7-2-3-9(19-11(15,16)17)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

DASZMKKURLWCMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the trifluoromethylation of a suitable phenyl precursor, followed by the introduction of the trifluoromethoxy group. The final step involves the formation of the propan-2-one moiety under controlled reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and interactions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one with key analogs, focusing on substituent effects, molecular properties, and synthetic yields where available.

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) Key Data/Applications References
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF₃ C₁₀H₇F₃O 202.18 Fenfluramine intermediate; synthesized via acetic anhydride reaction (yield not specified)
1-(4-(Trifluoromethyl)phenyl)propan-2-one 4-CF₃ C₁₀H₇F₃O 202.18 Similar to above; substituent position alters electronic properties
1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one 4-OCF₂H, 2-CF₃ C₁₁H₉F₅O₂ 268.18 Lower polarity vs. trifluoromethoxy analog; predicted boiling point: 249.3±40.0°C
1-[4-(Chloromethyl)-3-(trifluoromethoxy)phenyl]propan-2-one 4-CH₂Cl, 3-OCF₃ C₁₁H₉ClF₃O₂ 283.64 (calc.) Chloromethyl group introduces reactivity for further functionalization
1-(3-Chloro-4-(trifluoromethyl)phenyl)propan-2-one (analog from urea series) 3-Cl, 4-CF₃ (urea derivative) - - Higher molecular weight (568.2 g/mol) due to urea backbone; yield: 87.34%
3-(3-Trifluoromethylphenyl)-1-phenylprop-2-en-1-one 3-CF₃ (conjugated enone) C₁₆H₁₁F₃O 276.26 Conjugation increases reactivity for Michael additions

Key Observations:

Difluoromethoxy (-OCF₂H) analogs (e.g., 1-(4-(difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one) exhibit reduced polarity and lower molecular weights compared to trifluoromethoxy derivatives .

Synthetic Yields :

  • Urea derivatives with trifluoromethyl/chloro substituents (e.g., 1-(3-chloro-4-(trifluoromethyl)phenyl)urea) achieve yields >85%, suggesting efficient synthesis routes for complex aryl ketones .

Functionalization Potential: Chloromethyl-substituted analogs (e.g., 1-[4-(chloromethyl)-3-(trifluoromethoxy)phenyl]propan-2-one) enable further derivatization, such as nucleophilic substitution, to generate bioactive molecules .

Notes and Limitations

  • Predictions are based on analogs.
  • Contradictions : focuses on urea derivatives, which, while structurally distinct, highlight the impact of trifluoromethyl/chloro substituents on yield and molecular weight.

Biological Activity

1-(4-(Trifluoromethoxy)-3-(trifluoromethyl)phenyl)propan-2-one is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

  • Molecular Formula : C12H10F6O
  • Molecular Weight : 302.20 g/mol
  • CAS Number : 57330-59-3

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anti-tumor agent and its effects on neurotransmission.

Anti-Tumor Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced anti-tumor properties. For instance, studies have shown that similar fluorinated compounds can inhibit tumor growth in xenograft models. The presence of trifluoromethoxy and trifluoromethyl groups may enhance lipophilicity, potentially increasing cellular uptake and bioactivity .

Table 1: Anti-Tumor Activity Data

CompoundIC50 (μM)Model
This compoundTBDXenograft Mouse Model
Similar Trifluoromethyl Compounds3.8Kras-dependent Models

Neurotransmission Effects

Fluorinated compounds have been explored for their potential effects on neurotransmitter systems. Preliminary studies suggest that the compound may modulate sodium and calcium currents, which are critical for neurotransmission .

Case Study: Neuroprotective Properties
In vivo studies on related compounds indicated neuroprotective effects in models of neurodegeneration. These effects are hypothesized to result from the inhibition of excitatory neurotransmitter release and modulation of ion channels .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit pathways involving RAS proteins, which are often mutated in cancers.
  • Ion Channel Modulation : The compound may affect voltage-gated sodium and calcium channels, altering neuronal excitability.

Research Findings

Recent research has highlighted the potential for this compound to act as a selective inhibitor in cancer models. The specificity towards mutant oncogenes suggests it could be a candidate for targeted cancer therapies .

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